molecular formula C18H18N2O2S B5741291 N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE

Cat. No.: B5741291
M. Wt: 326.4 g/mol
InChI Key: OWOAJQSVWWBCHY-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE is a synthetic organic compound. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a unique structure with a cyclopenta[b]thiophene ring and a phenoxyacetamide moiety, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Cyclopenta[b]thiophene Ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Attachment of the Phenoxyacetamide Moiety: This step could involve the reaction of the intermediate with 3,4-dimethylphenol and acetic anhydride under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for introducing the cyano group.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE: can be compared with other amides and thiophene derivatives.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Phenoxyacetamides: Compounds like 2-phenoxyacetamide and 4-chlorophenoxyacetamide.

Uniqueness

The uniqueness of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE lies in its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-7-13(8-12(11)2)22-10-17(21)20-18-15(9-19)14-4-3-5-16(14)23-18/h6-8H,3-5,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOAJQSVWWBCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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